Enzymatic Potency: HIV-1 Protease-IN-12 vs. Lead Analog 34b
HIV-1 protease-IN-12 (compound 35b) exhibits an IC50 value of 0.51 nM against wild-type HIV-1 protease, which is approximately 1.6-fold less potent than the lead compound 34b (IC50 = 0.32 nM) from the same series [1]. Both inhibitors incorporate a pyrrolidine-derived P2 ligand and demonstrate exceptional sub-nanomolar potency, with the difference in activity attributed to structural variations in the P2' ligand region .
| Evidence Dimension | Inhibitory concentration 50% (IC50) against wild-type HIV-1 protease |
|---|---|
| Target Compound Data | 0.51 nM |
| Comparator Or Baseline | Compound 34b: 0.32 nM |
| Quantified Difference | 1.6-fold lower potency (0.51 nM vs. 0.32 nM) |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 protease, reported in the same primary publication [1]. |
Why This Matters
This direct comparison establishes HIV-1 protease-IN-12 as a potent member of a novel chemotype, and understanding its relative potency guides structure-activity relationship (SAR) studies for further optimization.
- [1] Huiyu Zhou, Ling Ma, Biao Dong, Juxian Wang, Guoning Zhang, Minghua Wang, Shan Cen, Mei Zhu, Qi Shan, Yucheng Wang. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. Eur J Med Chem. 2023 Jul 5;255:115389. doi: 10.1016/j.ejmech.2023.115389. PMID: 37120996. View Source
